![molecular formula C15H13ClN2O5 B2793443 N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide CAS No. 333396-23-9](/img/structure/B2793443.png)
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide, also known as CDMB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. CDMB is a member of the benzamide family and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the disruption of cell division. N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been found to have anti-inflammatory properties, which may contribute to its potential as a treatment for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is its potential as a drug candidate for various diseases, including cancer and bacterial infections. However, there are also limitations to its use in lab experiments, such as its toxicity and potential side effects. Additionally, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide can be challenging, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide, including further studies on its mechanism of action and potential applications in drug development. Additionally, research could focus on the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide and the development of more efficient and cost-effective methods for its production. Finally, future studies could investigate the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-2,5-dimethoxyaniline with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity in vitro, making it a promising candidate for cancer treatment. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVMZWXMWNYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide |
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